4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione
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Overview
Description
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the butanedione moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 4,4,4-Trifluoro-1-(3-trifluoromethylphenyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is unique due to the presence of trifluoromethyl groups at both the phenyl ring and the butanedione moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFIZKUFOXHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446197 |
Source
|
Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165328-10-9 |
Source
|
Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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